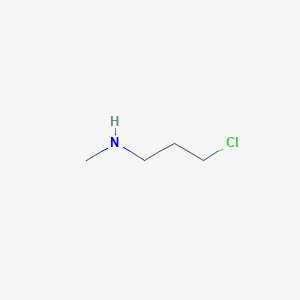

3-chloro-N-methylpropan-1-amine

Description

Significance of Halogenated Amines as Synthetic Intermediates in Organic Chemistry

Halogenated amines are a class of organic compounds that possess both a halogen atom and an amine functional group. The introduction of a halogen atom into an organic molecule can significantly alter its chemical reactivity and physical properties. numberanalytics.comnumberanalytics.com This makes halogenated compounds crucial intermediates in the synthesis of a wide array of substances, including approximately 20% of all active pharmaceutical ingredients and 30% of modern agrochemicals. rsc.org

The carbon-halogen bond in these molecules is susceptible to nucleophilic attack, allowing the halogen to act as a good leaving group in substitution reactions. nih.gov This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, the presence of a halogen can influence the biological activity of a molecule, often enhancing properties like lipophilicity and metabolic stability, which are critical in drug design. rsc.org The versatility of halogenated amines makes them indispensable tools for synthetic chemists, enabling the construction of complex molecular frameworks from simpler precursors. numberanalytics.com

Overview of Primary, Secondary, and Tertiary Amines in Synthetic Transformations

Amines are organic derivatives of ammonia (B1221849) and are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. fiveable.mequora.com This structural variation has a profound impact on their chemical properties and reactivity. fiveable.me

Primary Amines: With two hydrogen atoms on the nitrogen, primary amines can participate in a wide range of reactions. They readily react with alkyl halides, but the reaction can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. openstax.orgstudymind.co.uk They also react with aldehydes and ketones to form imines. britannica.com

Secondary Amines: Having one hydrogen atom on the nitrogen, secondary amines also undergo alkylation and acylation. openstax.org Like primary amines, their alkylation can be challenging to control. openstax.org The reactivity of secondary amines is generally higher than tertiary amines due to less steric hindrance and the presence of a hydrogen atom that can participate in reactions. quora.com

Tertiary Amines: Lacking a hydrogen atom on the nitrogen, tertiary amines cannot form amides through acylation. fiveable.meopenstax.org However, they are readily alkylated to form quaternary ammonium salts. openstax.org

3-Chloro-N-methylpropan-1-amine is a secondary amine, and its reactivity is characteristic of this class, participating in nucleophilic substitution and acylation reactions. fiveable.meopenstax.org

Historical Context of this compound in the Development of Chemical Methodologies

Desipramine, which is the N-demethylated metabolite of imipramine, has a structure that is closely related to a product that could be synthesized from this compound. wikipedia.org The development and synthesis of these and other similar pharmaceutical agents have solidified the role of small, functionalized building blocks like this compound in medicinal chemistry and the broader field of organic synthesis. The compound is also noted as an impurity in the synthesis of other drugs like Fluoxetine.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 65232-62-4 | pharmaffiliates.com |

| Molecular Formula | C₄H₁₀ClN | nih.gov |

| Molecular Weight | 107.58 g/mol | nih.gov |

| Monoisotopic Mass | 107.0501770 Da | nih.gov |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | 3-chloro-N-methyl-1-propanamine hydrochloride | sigmaaldrich.com |

| CAS Number | 97145-88-5 | sigmaaldrich.com |

| Molecular Weight | 144.04 g/mol | |

| Physical Form | Crystal - Powder | sigmaaldrich.com |

| Purity | >95% (HPLC) | lgcstandards.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN/c1-6-4-2-3-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHYVFSGYNVMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Considerations for 3 Chloro N Methylpropan 1 Amine

Direct Synthetic Routes to 3-Chloro-N-methylpropan-1-amine

Direct methods for synthesizing this compound focus on forming the key carbon-nitrogen bond or introducing the chloro and methylamino functionalities in a concerted or sequential manner.

N-Alkylation Strategies for Formation of the Methylamino Group

N-alkylation is a fundamental and straightforward approach for the synthesis of amines. This strategy typically involves the reaction of a primary amine with an alkylating agent. In the context of synthesizing this compound, this would involve the reaction of 3-chloropropan-1-amine with a methylating agent. However, a significant challenge in this approach is controlling the degree of alkylation. The primary amine product can be more nucleophilic than the starting ammonia (B1221849), leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. pharmacy180.comopenstax.org

To circumvent the issue of polyalkylation, specific strategies and reagents have been developed. One common approach is to use a large excess of the amine reactant to favor mono-alkylation. Another method involves the use of protecting groups. For instance, a primary amine can be converted to a sulfonamide, which can then be selectively mono-alkylated and subsequently deprotected to yield the desired secondary amine.

A general method for the direct N-alkylation of secondary amines with alkyl halides has been reported using Hünig's base (N,N-diisopropylethylamine) in acetonitrile. researchgate.net This method is noted for its high functional group tolerance and operationally convenient conditions, avoiding the formation of undesired quaternary ammonium salts. researchgate.net Another efficient and chemoselective method for the direct mono-N-alkylation of primary benzylamines and anilines utilizes cesium carbonate in anhydrous N,N-dimethylformamide. researchgate.net The basicity and solubility of cesium carbonate help to suppress undesired dialkylation. researchgate.net

Reductive Amination Approaches Utilizing Chlorinated Precursors

Reductive amination is a versatile and widely used method for amine synthesis that involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. openstax.orgorgosolver.com For the synthesis of this compound, this would typically involve the reaction of 3-chloropropanal (B96773) with methylamine (B109427).

The reaction proceeds in two main steps:

Imine Formation: The amine reacts with the carbonyl compound to form an imine intermediate. libretexts.org This step is often catalyzed by a small amount of acid. youtube.com

Reduction: The imine is then reduced to the corresponding amine. libretexts.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material, allowing for a one-pot reaction. youtube.commasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and mild reducing agent for this purpose. organic-chemistry.org

The key advantage of reductive amination is its ability to control the degree of alkylation, making it a preferred method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com The reaction can be planned by retrosynthetically cleaving a C-N bond in the target amine to identify the precursor carbonyl compound and amine. libretexts.org

Nucleophilic Substitution Pathways from Related Halogenated Alkanes

Nucleophilic substitution reactions are a cornerstone of organic synthesis. In this approach, a nucleophile replaces a leaving group on a substrate. For the synthesis of this compound, a suitable strategy would involve the reaction of a dihalogenated propane (B168953) derivative with methylamine.

For example, 1,3-dichloropropane (B93676) could be reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms bonded to a chlorine atom, leading to the displacement of a chloride ion. However, similar to direct N-alkylation, controlling the reaction to achieve mono-substitution is a significant challenge. The product, this compound, is itself a nucleophile and can react with another molecule of 1,3-dichloropropane, leading to undesired byproducts.

To favor the desired mono-substitution product, reaction conditions such as temperature, solvent, and the stoichiometry of the reactants must be carefully controlled. Using a large excess of the dihaloalkane can sometimes favor the mono-substituted product.

It's important to note that aryl halides are generally much less reactive towards nucleophilic substitution than alkyl halides, making this method less suitable for the preparation of aromatic amines. learncbse.in

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect synthetic routes involve the preparation of a precursor molecule containing a different nitrogen-containing functional group, which is then converted to the desired amine in a subsequent step. These methods can offer advantages in terms of selectivity and the avoidance of over-alkylation.

Reduction of Nitrogen-Containing Functional Groups Preceding Amine Formation

A common indirect strategy for amine synthesis is the reduction of other nitrogen-containing functional groups, such as amides, nitriles, azides, or nitro compounds. pharmacy180.comopenstax.orgorgosolver.comunacademy.com

Reduction of Amides: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). pharmacy180.comopenstax.org To synthesize this compound via this route, one would first need to prepare the corresponding amide, N-methyl-3-chloropropanamide. This can be synthesized from 3-chloropropanoyl chloride and methylamine. The subsequent reduction with LiAlH₄ would yield the target amine. The number of carbon atoms remains the same in this process. openstax.org

Reduction of Nitriles: The reduction of a nitrile (a compound containing a -C≡N group) also yields a primary amine. This method adds a carbon atom to the original alkyl halide. openstax.org While this specific approach is not ideal for synthesizing a secondary amine like this compound in a single step, it is a valuable method for primary amine synthesis.

Reduction of Azides: Alkyl azides can be prepared by the Sₙ2 reaction of an alkyl halide with azide (B81097) ion (N₃⁻). libretexts.org The resulting alkyl azide is not nucleophilic, thus preventing overalkylation. openstax.orglibretexts.org Subsequent reduction of the azide, for instance with LiAlH₄ or through catalytic hydrogenation, yields a primary amine. youtube.com

Reduction of Nitro Compounds: Aromatic amines are often prepared by the reduction of nitroarenes. openstax.orgunacademy.com This is typically achieved through catalytic hydrogenation or with metals like iron, tin, or zinc in an acidic medium. openstax.org

Rearrangement Reactions for Amine Skeleton Construction (e.g., Hofmann, Curtius Rearrangements)

Rearrangement reactions provide powerful methods for constructing amine frameworks, often with the loss of a carbon atom.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. tcichemicals.comwikipedia.orgchemistrylearner.com The reaction proceeds by treating the amide with bromine or chlorine in a strong aqueous base. chemistrylearner.com An isocyanate intermediate is formed, which then hydrolyzes to the amine and carbon dioxide. wikipedia.org To apply this to the synthesis of this compound, a more complex starting material would be required, and it would not be a direct route to the secondary amine.

Curtius Rearrangement: The Curtius rearrangement is a versatile reaction that converts a carboxylic acid to an amine with one less carbon atom. nih.govnih.gov The process involves the conversion of a carboxylic acid to an acyl azide, which then thermally decomposes to an isocyanate. nih.govorganic-chemistry.org The isocyanate can be hydrolyzed to yield a primary amine. nih.govmasterorganicchemistry.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.govrsc.org Similar to the Hofmann rearrangement, this method primarily yields primary amines and would require a more elaborate synthetic design to arrive at this compound. Both the Hofmann and Curtius rearrangements are valuable for producing primary amines without contamination from secondary or tertiary amines. libretexts.orgnih.gov

Data Tables

Table 1: Comparison of Direct Synthetic Routes

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Challenges |

| N-Alkylation | 3-Chloropropan-1-amine, Methylating agent | - | Direct, simple concept | Over-alkylation, formation of mixtures |

| Reductive Amination | 3-Chloropropanal, Methylamine | Imine | High selectivity, good control over alkylation | Requires a carbonyl precursor |

| Nucleophilic Substitution | 1,3-Dichloropropane, Methylamine | - | Utilizes readily available starting materials | Over-reaction, formation of byproducts |

Table 2: Overview of Indirect Synthetic Pathways

| Synthetic Pathway | Precursor Functional Group | Key Transformation | Change in Carbon Skeleton | Primary Product Type |

| Amide Reduction | Amide | Reduction with LiAlH₄ | None | Same as amide substitution |

| Hofmann Rearrangement | Primary Amide | Reaction with Br₂/NaOH | Loss of one carbon | Primary Amine |

| Curtius Rearrangement | Carboxylic Acid | Formation of acyl azide, then thermal rearrangement | Loss of one carbon | Primary Amine |

Derivatization from Related Propanamine Scaffolds

The synthesis of this compound can be effectively achieved through the chemical modification of various related propanamine structures. These methods rely on introducing either the chloro group or the N-methyl group onto a pre-existing three-carbon backbone.

One common strategy begins with N-methyl-3-aminopropan-1-ol. The hydroxyl group of this precursor can be converted to a chloride through a nucleophilic substitution reaction. A standard laboratory method for this transformation involves the use of thionyl chloride (SOCl₂), which typically proceeds under reflux conditions. This reaction is effective but generates sulfur dioxide and hydrogen chloride as byproducts. An alternative approach for this alcohol-to-chloride conversion is the Appel reaction, which can be performed under organocatalytic conditions. organic-chemistry.org

Another primary synthetic route starts from 3-chloropropylamine (B7771022). acs.org In this case, the synthesis involves the selective methylation of the primary amine. This can be accomplished using various methylating agents. While reagents like methyl iodide are effective, they often lead to over-alkylation, producing tertiary amines and quaternary ammonium salts as byproducts. libretexts.org More controlled methylation is necessary for achieving a high yield of the desired secondary amine.

A third approach involves the reaction of methylamine with an appropriate 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane. acs.org In this nucleophilic substitution reaction, the amine displaces one of the halogen atoms. libretexts.org By controlling the stoichiometry and reaction conditions, the formation of the monosubstituted product, this compound, can be favored.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical synthesis. While classical stoichiometric methods are often used for simple amines, modern catalytic strategies are increasingly being explored for carbon-nitrogen bond formation and functional group installation.

Organocatalysis in Amine Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for various chemical transformations. In the context of synthesizing this compound, organocatalysis could be particularly relevant for the chlorination of an alcohol precursor. For instance, the conversion of N-methyl-3-aminopropan-1-ol to the target chloride can be achieved using a catalytic version of the Appel reaction. organic-chemistry.org This method uses a phosphine (B1218219) catalyst, such as trioctylphosphane, in a catalytic cycle with a chlorinating agent and a terminal reductant, offering a milder alternative to stoichiometric reagents like thionyl chloride. organic-chemistry.org Research has also demonstrated the use of chiral amine catalysts and Jørgensen-Hayashi catalysts for enantioselective halogenations, highlighting the potential of organocatalysis for producing specific stereoisomers of halogenated compounds. nih.gov

Transition Metal Catalysis for Carbon-Nitrogen Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, with reactions like the Buchwald-Hartwig amination being prominent examples for coupling amines with aryl halides. acs.org While these methods are powerful, their application to the synthesis of simple alkylamines from alkyl halides is less common, as direct nucleophilic substitution is often feasible. fishersci.co.uk

However, the field is evolving, and transition metal catalysts are being developed for the amination of alkyl halides. researchgate.net Nickel-based catalysts, in particular, have gained attention due to their high reactivity and lower cost compared to palladium. researchgate.net Photoinduced, copper-catalyzed couplings have also been reported for the alkylation of certain amines with alkyl halides. scilit.com These catalytic systems could theoretically be applied to the reaction between methylamine and a 1,3-dihalopropane. The primary advantage would be the potential for milder reaction conditions and improved selectivity, minimizing the formation of byproducts from over-alkylation that can occur in non-catalytic methods. libretexts.org

Electrocatalytic Methodologies

Electrocatalysis represents a frontier in green and sustainable synthesis, using electrical energy to drive chemical reactions. acs.org This approach can often be conducted under mild conditions without the need for harsh chemical oxidants or reductants. Electrochemical methods are being actively explored for the synthesis of amines and other nitrogen-containing organic compounds. acs.orgresearchgate.net For example, electrochemical C-H functionalization of amines and reductive coupling of imines are emerging strategies. thieme-connect.comacs.org

While specific electrocatalytic protocols for the industrial production of this compound are not widely documented, the principles of electrosynthesis offer potential future pathways. A hypothetical electrocatalytic route could involve the reductive amination of a carbonyl compound or the coupling of an alkyl halide with an amine under electrochemical conditions. The goal of such methods is to provide environmentally benign alternatives for forming C-N bonds, powered by renewable energy. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Practices

The principles of green chemistry aim to design chemical processes that minimize waste and reduce or eliminate the use of hazardous substances. acs.orgacs.orgnih.gov The synthesis of amines is an area where these principles are actively being applied to improve sustainability. rsc.orgrsc.org Key considerations include the use of renewable feedstocks, the selection of less hazardous reagents, and the design of reactions with high atom economy. rsc.org

Atom Economy Maximization in Preparation Protocols

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.org A higher atom economy signifies less waste generation. wikipedia.orgrsc.org

The atom economy for different synthetic routes to this compound can be calculated and compared to assess their relative efficiency.

Route 1: Chlorination of N-methyl-3-aminopropan-1-ol with Thionyl Chloride

Reaction: C₄H₁₁NO + SOCl₂ → C₄H₁₀ClN + SO₂ + HCl

Analysis: In this reaction, significant portions of the reagent masses (from SOCl₂) are converted into byproducts (SO₂ and HCl) rather than the desired product.

Route 2: Alkylation of 3-chloropropylamine with Methyl Iodide

Reaction: C₃H₈ClN + CH₃I → C₄H₁₀ClN + HI

Analysis: This route suffers from poor atom economy due to the high molecular weight of the hydrogen iodide (HI) byproduct relative to the methyl group being transferred.

Route 3: Reaction of Methylamine with 1,3-Dichloropropane

Reaction: CH₅N + C₃H₆Cl₂ → C₄H₁₀ClN + HCl

Analysis: This addition reaction is more atom-economical than the previous examples, with hydrogen chloride being the only major byproduct.

Route 4: Hydrochlorination of N-methyl-3-aminopropan-1-ol

Reaction: C₄H₁₁NO + HCl → C₄H₁₀ClN + H₂O

Analysis: This route is highly atom-economical, as the only byproduct is water, a benign and low-molecular-weight molecule.

The following interactive table provides a quantitative comparison of the atom economy for these synthetic pathways.

| Synthetic Route | Reactants | Desired Product | Byproducts | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Atom Economy (%) |

| Route 1 | N-methyl-3-aminopropan-1-ol (89.14) + Thionyl Chloride (118.97) | This compound | Sulfur Dioxide (64.07) + Hydrogen Chloride (36.46) | 208.11 | 107.58 | 51.69% |

| Route 2 | 3-chloropropylamine (93.55) + Methyl Iodide (141.94) | This compound | Hydrogen Iodide (127.91) | 235.49 | 107.58 | 45.68% |

| Route 3 | Methylamine (31.06) + 1,3-Dichloropropane (112.99) | This compound | Hydrogen Chloride (36.46) | 144.05 | 107.58 | 74.68% |

| Route 4 | N-methyl-3-aminopropan-1-ol (89.14) + Hydrogen Chloride (36.46) | This compound | Water (18.02) | 125.60 | 107.58 | 85.65% |

This analysis clearly demonstrates that synthetic strategies with fewer and lighter byproducts, such as the direct hydrochlorination of the corresponding alcohol (Route 4), are significantly more sustainable from an atom economy perspective. rsc.org

Solvent Selection and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In amine synthesis, solvents not only facilitate the reaction by dissolving reactants and reagents but also influence reaction rates and selectivity. The pursuit of greener chemical processes has led to significant research into alternative solvents and solvent-free reaction conditions.

Solvent Selection: Traditionally, volatile organic compounds (VOCs) have been used as solvents in chemical manufacturing. However, due to their environmental and health hazards, there is a strong drive to replace them with more benign alternatives. In the context of N-alkylation reactions, which represent a plausible pathway to this compound, various solvents have been evaluated. For instance, in cobalt-catalyzed N-alkylation of amines with alcohols, toluene (B28343) has been used. researchgate.net However, the focus is shifting towards greener options. An electrochemical reductive amination protocol, for example, successfully employed an acetonitrile-water azeotrope, which is noted as a recoverable reaction medium, thereby minimizing solvent waste. researchgate.net The ideal solvent should have a low environmental impact, be easily recyclable, non-toxic, and should not complicate the product purification process.

Solvent-Free (Neat) Conditions: An even more environmentally friendly approach is to conduct reactions without any solvent. Such "neat" conditions significantly reduce waste and can lead to simpler reactor setups and purification procedures. For example, the N-alkylation of phenylacetamide with benzyl (B1604629) alcohol has been successfully performed under neat conditions using a Ni/SiO2-Al2O3 catalyst, achieving an excellent 98% yield. researchgate.net This approach, where a slight excess of one reactant acts as a solvent, represents a highly efficient and waste-minimized strategy that could be applicable to the synthesis of this compound.

The table below summarizes the impact of different solvent strategies on amine synthesis.

| Synthesis Strategy | Key Features | Advantages | Potential Application |

| Recoverable Solvent System | Uses recoverable solvent mixtures like azeotropes (e.g., acetonitrile-water). researchgate.net | Minimizes solvent consumption and waste; simplifies purification. researchgate.net | Electrochemical amination reactions. researchgate.net |

| Solvent-Free (Neat) Reaction | Reactants are mixed without a solvent, often with one in slight excess. researchgate.net | Eliminates solvent waste; increases process intensity; simplifies downstream processing. researchgate.net | Catalytic N-alkylation of amides with alcohols. researchgate.net |

Development of Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric methods. numberanalytics.com For amine synthesis, particularly through N-alkylation, the development of robust, selective, and recyclable catalysts is a primary research focus. Heterogeneous catalysts are especially valuable as they can be easily separated from the reaction mixture and reused, reducing costs and environmental burden. acs.org

Several types of recyclable catalytic systems have shown promise for the N-alkylation of amines, a key reaction for producing compounds like this compound.

Ruthenium-Based Catalysts: An impregnated ruthenium catalyst on a magnetite (Fe3O4) support has been shown to be a versatile and inexpensive system for the selective N-monoalkylation of various amines using alcohols. acs.org A key advantage of this system is its magnetic nature, which allows the catalyst to be easily removed from the reaction vessel with a simple magnet and reused multiple times (up to ten times) without significant loss of activity. acs.org

Cobalt-Based Catalysts: Reusable cobalt nanoparticles supported on nitrogen-doped carbon have been developed for the general N-alkylation of amines with alcohols. researchgate.net These catalysts are prepared by pyrolyzing a template material containing cobalt salts and nitrogen ligands. The resulting catalyst demonstrates high efficiency and can be recycled and reused. researchgate.net

Nickel-Based Catalysts: Nickel supported on silica-alumina (Ni/SiO2-Al2O3) has proven to be an effective catalyst for the N-alkylation of amides with alcohols. researchgate.net This system is advantageous as it can operate under solvent-free conditions and can be recycled and reused, making it a cost-effective and environmentally sound option. researchgate.net

Titanium-Based Catalysts: Titanium hydroxide (B78521) has been reported as a cheap and efficient heterogeneous catalyst for the N-alkylation of amines by alcohols. acs.org It offers high selectivity to secondary amines and demonstrates high catalytic activity and stability, representing a desirable non-noble-metal alternative. acs.org

The following table provides an overview of different recyclable catalysts used in N-alkylation reactions.

| Catalyst System | Support Material | Reactants | Key Advantage | Reusability | Reference |

| Ruthenium (Ru) | Magnetite (Fe3O4) | Amines and Alcohols | Easy magnetic separation | Up to 10 times | acs.org |

| Cobalt (Co) Nanoparticles | N-doped Carbon | Amines and Alcohols | High activity and generality | Recyclable | researchgate.net |

| Nickel (Ni) | Silica-Alumina (SiO2-Al2O3) | Amides and Alcohols | Effective under solvent-free conditions | Recyclable | researchgate.net |

| Titanium Hydroxide | None (heterogeneous) | Amines and Alcohols | Cheap, non-noble metal, high selectivity | High stability | acs.org |

Waste Minimization Strategies in Amine Synthesis

Waste minimization is a fundamental goal of green chemistry, directly addressing the principle of pollution prevention. numberanalytics.com In the synthesis of amines, including this compound, a holistic approach to waste reduction involves optimizing the entire chemical process, from starting materials to final product isolation.

Key strategies for minimizing waste include:

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogen transfer or "borrowing hydrogen" methodologies for N-alkylation are prime examples of atom-economical reactions, as they typically produce only water as a byproduct. researchgate.netacs.org

Catalytic vs. Stoichiometric Reagents: The use of catalytic methods is inherently superior to stoichiometric reagents in terms of waste reduction. numberanalytics.com Catalysts are used in small amounts and can often be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream.

Recycling of Reaction Media: As discussed previously, recycling the solvent and catalyst is a highly effective waste reduction strategy. A continuous operation protocol for amide synthesis demonstrated a drastic reduction in the E-factor (a measure of waste generated) by recovering and reusing the entire reaction mixture, including unreacted starting materials, catalyst, and solvent. researchgate.netrsc.org This model of a closed-loop system is highly desirable for industrial-scale amine synthesis.

Process Intensification: Combining multiple reaction steps into a single pot ("one-pot synthesis") can significantly reduce waste by eliminating the need for intermediate separation and purification steps, which are often solvent- and energy-intensive. rsc.org

Green Metrics Assessment: To systematically evaluate and improve the environmental performance of a synthesis, tools like the CHEM21 green metrics toolkit can be employed. rsc.org This allows researchers to assess factors like atom economy, energy consumption, and waste generation, providing a quantitative basis for designing more sustainable processes for amine synthesis. rsc.org A recent study on electrochemical reductive amination utilized comprehensive sustainability assessments to validate the efficiency of their waste-minimized protocol. researchgate.net

By integrating these strategies, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing, minimizing environmental impact while ensuring process efficiency.

Reactivity Profiles and Mechanistic Investigations of 3 Chloro N Methylpropan 1 Amine

Nucleophilic Substitution Reactions Involving the Chloro-Functionality

The presence of a chlorine atom on the terminal carbon of the propyl chain in 3-chloro-N-methylpropan-1-amine renders this position electrophilic and susceptible to nucleophilic attack. The carbon-chlorine bond is polarized, with the carbon atom bearing a partial positive charge, making it a target for electron-rich nucleophiles. ncert.nic.in These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups. The reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile replaces the chloride ion, which acts as a leaving group. ncert.nic.in

Intermolecular Nucleophilic Attack by Various Nucleophiles

This compound readily undergoes intermolecular S_N2 reactions with a variety of nucleophiles. ncert.nic.in In these reactions, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. ncert.nic.in The general scheme for this transformation can be represented as follows:

General Reaction Scheme: Nu:⁻ + Cl-CH₂CH₂CH₂-NHCH₃ → Nu-CH₂CH₂CH₂-NHCH₃ + Cl⁻

A range of nucleophiles can be employed in this reaction, leading to a diverse set of products. The following table illustrates the expected products from the reaction of this compound with various common nucleophiles.

| Nucleophile (Nu:⁻) | Reagent Example | Product Name |

| Hydroxide (B78521) (OH⁻) | Sodium hydroxide | 3-(Methylamino)propan-1-ol |

| Alkoxide (RO⁻) | Sodium methoxide | 3-Methoxy-N-methylpropan-1-amine |

| Cyanide (CN⁻) | Sodium cyanide | 4-(Methylamino)butanenitrile |

| Azide (B81097) (N₃⁻) | Sodium azide | 3-Azido-N-methylpropan-1-amine |

| Thiolate (RS⁻) | Sodium thiomethoxide | N-Methyl-3-(methylthio)propan-1-amine |

| Ammonia (B1221849) (NH₃) | Ammonia | N-Methylpropane-1,3-diamine |

| Primary Amine (R'NH₂) | Ethylamine | N-Ethyl-N'-methylpropane-1,3-diamine |

| Secondary Amine (R'₂NH) | Dimethylamine | N,N,N'-Trimethylpropane-1,3-diamine |

The choice of solvent is crucial for these reactions. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are typically favored as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Intramolecular Cyclization Reactions and Ring Formation

The bifunctional nature of this compound, containing both a nucleophilic secondary amine and an electrophilic alkyl chloride, allows for intramolecular reactions. Under basic conditions, the amine can be deprotonated, or it can act as a nucleophile itself, to attack the electrophilic carbon center, leading to the formation of a cyclic product. This intramolecular nucleophilic substitution results in the formation of a four-membered heterocyclic ring, N-methylazetidine. wikipedia.org

The rate of this cyclization is highly favorable due to the proximity of the reacting centers within the same molecule, a phenomenon known as the "effective molarity" or intramolecular effect. wikipedia.org The formation of five- and six-membered rings is generally kinetically favored over smaller or larger rings. However, the formation of four-membered rings like azetidine (B1206935) from 3-halopropylamines is a well-established synthetic route. wikipedia.orgyoutube.com

Reaction Scheme for N-methylazetidine formation: Cl-CH₂CH₂CH₂-NHCH₃ + Base → (CH₂)₃-NCH₃ + Base-H⁺ + Cl⁻

The reaction is typically carried out in the presence of a non-nucleophilic base to prevent competition from intermolecular reactions. The base assists in deprotonating the secondary amine, increasing its nucleophilicity and facilitating the ring-closing attack.

Reactions Involving the Secondary Amine Moiety

The secondary amine group in this compound is a key functional group that dictates a significant portion of its reactivity. It can act as a base, a nucleophile, and can undergo oxidation.

Oxidation Reactions to Amides and Nitriles

The secondary amine in this compound can be oxidized to form various products, including amides and, under more forcing conditions, potentially nitriles, although the latter is more typical for primary amines. thieme-connect.comacs.orgorganic-chemistry.orgnih.govrsc.org The oxidation of the C-N bond is a synthetically useful transformation.

The oxidation to an amide involves the formation of a new carbonyl group at the carbon adjacent to the nitrogen. This can be achieved using a variety of oxidizing agents. organic-chemistry.orgresearchgate.net For a secondary amine like this compound, this would result in the formation of N-(3-chloropropyl)-N-methylformamide if the methyl group is oxidized, or an N-substituted acetamide (B32628) if a carbon on the propyl chain were oxidized, though the former is more likely.

Hypothetical Oxidation to an Amide: Cl-CH₂CH₂CH₂-NHCH₃ + [O] → Cl-CH₂CH₂CH₂-N(CHO)CH₃

The oxidation of secondary amines can also lead to the formation of nitrones or hydroxylamines as intermediates. uomustansiriyah.edu.iq The conversion of the secondary amine all the way to a nitrile is a more complex transformation that would involve cleavage of the N-methyl group and further oxidation of the resulting primary amine. acs.orgorganic-chemistry.orgnih.gov

Alkylation and Quaternization Processes

The secondary amine in this compound is nucleophilic and can react with alkylating agents, such as alkyl halides, to form tertiary amines. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds via an S_N2 mechanism where the amine attacks the electrophilic carbon of the alkyl halide.

Alkylation to a Tertiary Amine: Cl-CH₂CH₂CH₂-NHCH₃ + R-X → [Cl-CH₂CH₂CH₂-N⁺H(CH₃)R]X⁻ [Cl-CH₂CH₂CH₂-N⁺H(CH₃)R]X⁻ + Base → Cl-CH₂CH₂CH₂-N(CH₃)R + Base-H⁺X⁻

The resulting tertiary amine is also nucleophilic and can undergo further alkylation to form a quaternary ammonium (B1175870) salt, a process known as quaternization. masterorganicchemistry.comgoogle.com This is particularly efficient if a large excess of the alkylating agent is used. masterorganicchemistry.com

Quaternization to a Quaternary Ammonium Salt: Cl-CH₂CH₂CH₂-N(CH₃)R + R'-X → [Cl-CH₂CH₂CH₂-N⁺(CH₃)(R)R']X⁻

The reactivity in alkylation generally increases from primary to secondary to tertiary amines due to the electron-donating effect of the alkyl groups, which enhances the nucleophilicity of the nitrogen atom. masterorganicchemistry.com However, steric hindrance can play a role, potentially slowing the rate of quaternization for bulky tertiary amines. masterorganicchemistry.com

The following table summarizes the products of alkylation and quaternization of this compound with a generic alkyl halide (R-X).

| Starting Material | Reagent | Product Type | Product Name |

| This compound | R-X | Tertiary Amine | 3-chloro-N-methyl-N-alkylpropan-1-amine |

| 3-chloro-N-methyl-N-alkylpropan-1-amine | R'-X | Quaternary Ammonium Salt | 3-chloro-N-methyl-N-alkyl-N-alkyl'propan-1-aminium halide |

Cross-Coupling Reactions Utilizing the Halogen and Amine Functionalities

The bifunctional nature of this compound, possessing both a primary alkyl chloride and a secondary amine, makes it a versatile substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for carbon-carbon and carbon-nitrogen bond formation.

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency and functional group tolerance. libretexts.org The chloro- and amine moieties of this compound can each participate in distinct palladium-catalyzed transformations.

Suzuki-Miyaura Coupling : The C-Cl bond can act as the electrophilic partner in Suzuki-Miyaura reactions. libretexts.org This would involve the palladium-catalyzed coupling with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base. The general catalytic cycle involves oxidative addition of the alkyl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.

Heck Reaction : In a Heck reaction, the C-Cl bond would react with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond by substituting a hydrogen on the alkene, typically with high trans selectivity. organic-chemistry.org

Sonogashira Coupling : This reaction enables the formation of a C-C bond between the alkyl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically co-catalyzed by palladium and copper(I) and requires a base, often an amine which can also serve as the solvent. wikipedia.org The product would be an N-methyl-alkynyl-propanamine.

Buchwald-Hartwig Amination : This reaction can proceed in two ways with this compound. The C-Cl bond can serve as the electrophile in a reaction with a primary or secondary amine to form a new C-N bond. rsc.orgnih.gov Alternatively, the N-H bond of the secondary amine can act as the nucleophile, coupling with an aryl or vinyl halide to produce a tertiary amine. The choice of reactants and conditions would determine which functionality reacts. rsc.orgnih.gov

| Coupling Reaction | Reactant Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck | Alkene (e.g., Styrene) | C-C | Pd(OAc)₂/P(o-tol)₃ |

| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂/CuI |

| Buchwald-Hartwig | Amine (R₂NH) or Aryl Halide (Ar-X) | C-N | Pd₂(dba)₃/BINAP, RuPhos |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, particularly for activating challenging electrophiles like alkyl chlorides. rsc.org Nickel-catalyzed Suzuki-Miyaura couplings, for example, can efficiently couple alkyl halides with arylboronic acids. nih.govresearchgate.net For this compound, a system employing a nickel(II) precatalyst like NiCl₂(PCy₃)₂ with a base could facilitate its coupling with various organoboron reagents. nih.gov The lower cost and distinct reactivity profile of nickel make it an attractive option for the large-scale functionalization of such substrates. rsc.orgresearchgate.net

Hypothetical Nickel-Catalyzed Suzuki-Miyaura Coupling:

Substrate: this compound

Coupling Partner: Phenylboronic acid

Catalyst System: NiCl₂(dppp), K₃PO₄ (base)

Solvent: Toluene (B28343)/H₂O

Expected Product: N-methyl-3-phenylpropan-1-amine

Copper catalysts are widely used for C-N and C-O bond-forming reactions, such as the Ullmann condensation, and as co-catalysts in reactions like the Sonogashira coupling. wikipedia.orgorganic-chemistry.org A copper-mediated Ullmann-type reaction could be employed to arylate the secondary amine of this compound. This typically involves reacting the amine with an aryl halide in the presence of a copper(I) salt (e.g., CuI) and a base at elevated temperatures. Furthermore, copper catalysis is integral to multicomponent reactions that can construct complex heterocyclic systems. For instance, amino alcohols can be used in copper-catalyzed reactions with aldehydes and diazo compounds to synthesize highly substituted morpholines, highlighting the potential for this compound to participate in complex synthetic cascades after suitable modification. nih.gov

Influence of Electronic and Steric Effects on Reactivity and Reaction Mechanisms

The reactivity of this compound is intricately governed by the interplay of electronic and steric factors inherent to its structure.

Electronic Effects: The primary electronic features are the inductive effect of the chlorine atom and the nucleophilicity/basicity of the methylamino group.

The electron-withdrawing chlorine atom polarizes the C-Cl bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. However, this inductive effect also influences the rate of oxidative addition in cross-coupling reactions.

The nitrogen atom's lone pair makes the amine group a nucleophile and a base. This basicity can influence reaction conditions, for instance, by neutralizing acidic byproducts. Crucially, the amine can act as an internal ligand, coordinating to the metal center in cross-coupling reactions. This chelation can either stabilize catalytic intermediates, promoting the desired reaction, or inhibit catalysis by occupying coordination sites needed for the catalytic cycle. A study of the related compound 3-chloro-N,N-dimethyl-propan-1-aminium chloride revealed a stabilizing gauche effect arising from hyperconjugation between a C-H bond and the anti-bonding orbital of the C-Cl bond, an electronic interaction that influences the molecule's preferred conformation. nih.gov

Steric Effects: The molecule is a linear, unhindered primary alkyl chloride, which has significant mechanistic implications.

In substitution and cross-coupling reactions , the low steric hindrance at the carbon bearing the chlorine atom facilitates rapid oxidative addition to metal centers (e.g., Pd(0) or Ni(0)), a key step in many cross-coupling cycles.

In elimination reactions , steric effects are paramount in determining the regiochemical outcome. As described for the Hofmann elimination, the large size of the trimethylammonium leaving group directs the base to abstract the most accessible proton at the least substituted β-carbon, leading to the anti-Zaitsev product. wikipedia.orgchadsprep.com Similarly, in the Cope elimination, the bulky N-oxide group favors a transition state that leads to the Hofmann product. organic-chemistry.org The flexibility of the propyl chain allows it to readily adopt the necessary anti-periplanar (Hofmann) or syn-periplanar (Cope) geometries for elimination. masterorganicchemistry.comyoutube.com

Computational and Theoretical Chemistry Studies of 3 Chloro N Methylpropan 1 Amine

Molecular Geometry and Conformational Analysis

The flexibility of the propyl chain in 3-chloro-N-methylpropan-1-amine allows it to adopt various spatial arrangements, or conformations, which differ in energy and stability. Conformational analysis is crucial for understanding the molecule's behavior, as the dominant conformation influences its physical properties and chemical reactivity.

The rotation around the single bonds of the carbon backbone of this compound gives rise to different rotational isomers (rotamers). The most significant of these are the anti and gauche conformations, which describe the relative orientation of the chlorine atom and the amino group.

Detailed computational studies, specifically using Density Functional Theory (DFT), have been performed on the very similar compound, 3-chloro-N,N-dimethylpropan-1-aminium chloride. researchgate.netnih.gov These studies provide valuable insights into the likely conformational preferences of this compound. The analysis revealed that the gauche conformation is energetically more stable than the anti conformation. researchgate.net In the solid state, the cation of this related molecule exclusively adopts a gauche conformation, with a measured Cl—C—C—C torsion angle of -68.6°. researchgate.netnih.gov DFT geometry optimizations in a vacuum confirmed these findings, calculating a similar torsion angle of -63.1° for the gauche form. researchgate.net

The energy landscape shows that the gauche conformation is a global minimum, being more stable than the anti conformation by 0.226 eV. researchgate.net This preference for the gauche isomer is a critical feature of the molecule's potential energy surface.

Table 1: Comparative Analysis of Gauche vs. Anti Conformations for 3-Chloro-N,N-dimethylpropan-1-aminium

| Conformer | Cl—C—C—C Torsion Angle (Experimental) | Cl—C—C—C Torsion Angle (DFT Calculation) | Relative Stability |

|---|---|---|---|

| Gauche | -68.6° researchgate.netnih.gov | -63.1° researchgate.net | More Stable (by 0.226 eV) researchgate.net |

| Anti | Not Observed | - | Less Stable researchgate.net |

The observed stability of the gauche conformer is attributed to specific intramolecular interactions. The primary stabilizing factor is the gauche effect , which in this case is driven by hyperconjugation. researchgate.netnih.gov Hyperconjugation involves the donation of electrons from a C-H bonding orbital into the adjacent anti-bonding (σ*) orbital of the C-Cl bond. researchgate.netnih.gov This interaction stabilizes the molecule and leads to a noticeable lengthening of the C-Cl bond in the gauche conformation compared to the anti conformation, a prediction confirmed by DFT calculations. researchgate.netnih.gov

The steric hindrance that might be expected to destabilize the gauche form is overcome by this favorable electronic interaction. researchgate.net This interplay between steric and electronic effects is fundamental to the conformational behavior of haloalkylamines.

Electronic Structure Investigations and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Computational methods can map out electron distribution and orbital energies to predict how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile).

An electrostatic potential (ESP) surface map visually represents the charge distribution on a molecule's surface. It is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In a study of the related 3-chloro-N,N-dimethylpropan-1-aminium cation, an ESP map was generated from DFT calculations. researchgate.net The map showed the most positively charged regions located around the ammonium (B1175870) hydrogens and the most negatively charged regions distributed around the chlorine atom. researchgate.net For the neutral this compound molecule, one would expect the most negative potential to be concentrated around the nitrogen atom's lone pair and the chlorine atom, highlighting these as the primary sites for electrophilic interaction. The hydrogen on the amine and the hydrogens on the carbon adjacent to the nitrogen would exhibit a positive potential.

Simulation and Modeling of Reaction Pathways and Transition States

Computational modeling can simulate the entire course of a chemical reaction, identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point on the reaction coordinate—which determines the reaction's activation energy and rate.

For this compound, a key reaction pathway of interest is intramolecular cyclization. This involves the nucleophilic nitrogen atom attacking the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a four-membered azetidinium ring (N-methylazetidinium chloride).

Computational methods like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path and the transition state structure for this cyclization. nih.gov Such simulations would provide crucial data on the activation energy barrier for the reaction, offering insights into the conditions required for it to occur and the stability of the resulting cyclic product.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-N,N-dimethylpropan-1-aminium chloride |

Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, serves as a powerful tool for elucidating the reaction mechanisms involved in the intramolecular cyclization of this compound. These theoretical studies provide detailed insights into the transition states, activation energies, and thermodynamic stability of the reactants, intermediates, and products, which are often challenging to determine experimentally. The primary mechanistic question addressed by these computational methods is the intramolecular S_N2 reaction leading to the formation of the N-methylazetidinium cation.

Theoretical investigations into the gas-phase cyclization of analogous 3-halopropylamines have been conducted to understand the fundamental principles governing the formation of the four-membered azetidine (B1206935) ring. These studies typically employ various levels of theory and basis sets to accurately model the potential energy surface of the reaction. For instance, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set have been effectively utilized to explore the intramolecular cyclization of similar compounds, such as 3-halogenopropanamides to form β-lactams. researchgate.net These studies provide a valuable framework for understanding the cyclization of this compound.

The key steps in the computational analysis involve the geometric optimization of the reactant (this compound), the transition state for the intramolecular S_N2 reaction, and the product (N-methylazetidinium cation). The transition state is characterized by an elongated C-Cl bond and a partially formed C-N bond, representing the point of maximum energy along the reaction coordinate. Frequency calculations are performed to confirm the nature of these stationary points, with the reactant and product having all real frequencies and the transition state having exactly one imaginary frequency corresponding to the C-N bond formation and C-Cl bond cleavage.

Research on related systems has shown that the nature of the leaving group significantly impacts the activation barrier. For example, in the cyclization of 3-halogenopropanamides, chloride is a much better leaving group than a hydroxyl group, resulting in a significantly lower activation energy barrier for the cyclization of the chloro-substituted compound. researchgate.net This finding is directly applicable to the cyclization of this compound, where the chloride ion is the leaving group.

Moreover, computational studies on the Lewis acid-catalyzed synthesis of azetidines from cis-3,4-epoxy amines have highlighted the ability of DFT to rationalize and predict regioselectivity. nih.gov In these studies, DFT calculations successfully explained why the 4-membered azetidine ring is formed in preference to the 5-membered pyrrolidine (B122466) ring by comparing the energies of the respective transition states. nih.gov This demonstrates the predictive power of computational methods in understanding the factors that control ring-closure reactions.

The following data tables, based on theoretical calculations of analogous systems, illustrate the type of quantitative information that can be obtained from DFT and ab initio studies to elucidate the mechanism of this compound cyclization.

Table 1: Calculated Activation and Reaction Energies for the Intramolecular Cyclization of a Model System (3-chloropropylamine)

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | Value derived from analogous systems |

| Reaction Energy (ΔE_rxn) | Value derived from analogous systems |

Note: The values in this table are illustrative and based on calculations for analogous 3-halopropylamine cyclizations. The specific values for this compound would require dedicated computational studies.

Table 2: Key Geometric Parameters of the Transition State for the Intramolecular Cyclization of a Model System (3-chloropropylamine)

| Parameter | Bond Length (Å) / Angle (°) |

| C-N distance | Value derived from analogous systems |

| C-Cl distance | Value derived from analogous systems |

| N-C-C angle | Value derived from analogous systems |

| C-C-C angle | Value derived from analogous systems |

Note: The values in this table are illustrative and represent typical geometric parameters for the transition state of an intramolecular S_N2 reaction leading to a four-membered ring, based on published data for similar systems.

Advanced Characterization and Analytical Methodologies in Synthetic Research of 3 Chloro N Methylpropan 1 Amine

Spectroscopic Techniques for Structural Elucidation within Synthetic Contexts

Spectroscopic methods are indispensable for confirming the successful synthesis of 3-chloro-N-methylpropan-1-amine by providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton environments can be identified by their chemical shifts (δ), signal multiplicities, and integration values. The protons on the carbon adjacent to the chlorine atom are expected to be deshielded and appear at a lower field compared to other methylene protons. The N-methyl protons would appear as a singlet, while the methylene groups of the propyl chain would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom bonded to the chlorine atom will have a characteristic chemical shift, distinct from the carbons adjacent to the nitrogen atom and the N-methyl carbon.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Cl-C H₂- | δ 3.6-3.8 ppm (t) | δ 40-45 ppm |

| -CH₂-C H₂-CH₂- | δ 1.9-2.1 ppm (quint) | δ 30-35 ppm |

| N-C H₂- | δ 2.6-2.8 ppm (t) | δ 48-52 ppm |

| N-C H₃ | δ 2.4-2.6 ppm (s) | δ 35-40 ppm |

| N-H | broad singlet | - |

| Note: Predicted chemical shifts are based on empirical data for similar structures and may vary depending on the solvent and other experimental conditions. (s = singlet, t = triplet, quint = quintet) |

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to further confirm the structural assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons in the propyl chain. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, providing unambiguous C-H bond connectivity information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The presence of a secondary amine is indicated by an N-H stretching vibration. The C-H bonds of the alkyl chain and the C-Cl bond will also exhibit characteristic absorption bands.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) * |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-H Bend (aliphatic) | 1350 - 1480 |

| C-N Stretch (aliphatic amine) | 1020 - 1250 |

| C-Cl Stretch | 600 - 800 |

| Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (107.58 g/mol ). The presence of chlorine would be indicated by an isotopic pattern for the molecular ion, with a smaller [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides further structural confirmation. Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of stable iminium ions. For this compound, the base peak is often observed at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ fragment. Other significant fragments can arise from the loss of the chlorine atom or cleavage of the propyl chain.

| m/z | Proposed Fragment | Significance |

| 107/109 | [C₄H₁₀ClN]⁺ | Molecular Ion Peak (with ³⁵Cl/³⁷Cl isotopes) |

| 72 | [M - Cl]⁺ | Loss of Chlorine |

| 44 | [CH₂=NHCH₃]⁺ | Base Peak (from alpha-cleavage) |

| 30 | [CH₂=NH₂]⁺ | Fragment from cleavage |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

Gas Chromatography (GC) for Volatile Mixtures

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is vaporized and transported by a carrier gas through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

| Parameter | Typical Conditions * |

| Column | Capillary column (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 200-250 °C |

| Oven Temperature Program | Ramped, e.g., 50 °C to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: These are example conditions and would need to be optimized for a specific instrument and analysis. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For a polar compound like this compound, especially in its hydrochloride salt form, reverse-phase HPLC is a common method. The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated based on its partitioning between the mobile phase and the stationary phase. A detector, such as a UV detector (if the molecule has a chromophore or is derivatized) or an evaporative light scattering detector (ELSD), is used to monitor the eluting compounds.

| Parameter | Typical Conditions * |

| Column | C18 reverse-phase column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV (if applicable), ELSD, or MS |

| Note: Method development and optimization are crucial for achieving good separation and accurate quantification. |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for qualitatively monitoring the progress of a chemical reaction. chemistryhall.comlibretexts.org Its application in the synthesis of this compound allows for a rapid and efficient assessment of the consumption of starting materials and the formation of the product. msu.eduyoutube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a solid stationary phase (commonly silica gel or alumina) coated on a flat support. chemistryhall.com The plate is then placed in a sealed chamber containing a suitable solvent system, the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase. msu.edu

For monitoring the synthesis of an alkylamine like this compound, a typical procedure involves three lanes on the TLC plate:

Starting Material (SM): A pure sample of the reactant.

Co-spot (C): A spot where both the starting material and the reaction mixture are applied. This helps to confirm the identity of the starting material spot in the reaction mixture lane. libretexts.orgrochester.edu

Reaction Mixture (RM): An aliquot taken directly from the reaction vessel. libretexts.org

As the reaction proceeds, the spot corresponding to the starting material in the 'RM' lane will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. msu.eduyoutube.com The product, being an amine, may have a different retention factor (Rƒ) than the starting material due to differences in polarity. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

Visualization of the spots is often achieved using a UV lamp if the compounds are UV-active. rochester.edu However, since simple alkylamines are often not UV-active, a chemical staining agent is required. A common stain for amines is a ninhydrin solution, which reacts with primary and secondary amines to produce a distinct purple or yellowish color upon heating. Another general-purpose stain that can be used is potassium permanganate.

The choice of the mobile phase is critical for achieving good separation. For alkylamines, a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate) is often used. A small amount of a base, such as triethylamine (~1-2%), is frequently added to the eluent to prevent the streaking of amine spots on the acidic silica gel. chemistryhall.com

Table 1: Illustrative TLC Monitoring of this compound Synthesis

| Time Point | Starting Material (Rƒ) | Product (Rƒ) | Observations on Reaction Mixture Lane | Status |

| t = 0 min | 0.65 | - | Intense spot at Rƒ 0.65. | Reaction Initiated |

| t = 30 min | 0.65 | 0.30 | Spot at Rƒ 0.65 is less intense; a new spot appears at Rƒ 0.30. | In Progress |

| t = 60 min | 0.65 | 0.30 | Spot at Rƒ 0.65 is faint; spot at Rƒ 0.30 is more intense. | Nearing Completion |

| t = 90 min | - | 0.30 | Spot at Rƒ 0.65 has disappeared; only an intense spot at Rƒ 0.30 is visible. | Complete |

Note: Rƒ values are hypothetical and depend on the specific TLC conditions (stationary and mobile phases) used.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids suitable for analysis. This method provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for absolute structure confirmation.

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is ultimately resolved.

In the context of this compound synthesis, a researcher might create a solid derivative, such as an amide, a sulfonamide, or a hydrochloride salt, to facilitate crystallographic studies. For instance, reacting the amine with a suitable benzoyl chloride could yield a crystalline N-(3-chloropropyl)-N-methylbenzamide derivative. The structural data obtained from this derivative would confirm the core carbon-nitrogen-chlorine framework derived from the parent amine.

An example of a structurally related compound is 3-Chloro-N-(3-methylphenyl)benzamide, for which crystallographic data has been reported. researchgate.net The analysis of such a derivative provides definitive proof of the molecular connectivity and conformation in the solid state. researchgate.net

Table 2: Representative Crystallographic Data for a Derivative Compound

| Parameter | Value |

| Compound Name | 3-Chloro-N-(3-methylphenyl)benzamide researchgate.net |

| Molecular Formula | C₁₄H₁₂ClNO researchgate.net |

| Molecular Weight | 245.70 g/mol researchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pbcn researchgate.net |

| Unit Cell Dimensions | a = 9.4032 Å, b = 10.0963 Å, c = 25.9904 Å researchgate.net |

| Volume (V) | 2467.46 ų researchgate.net |

| Density (Calculated) | 1.323 Mg/m³ researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) researchgate.net |

| Temperature | 298 K researchgate.net |

Note: This data is for a representative crystalline derivative and illustrates the type of information obtained from an X-ray crystallographic analysis.

Elemental Analysis for Stoichiometric Verification of Synthesized Compounds

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) present in a compound. This method is employed to verify that the stoichiometry of the synthesized this compound matches its theoretical chemical formula, C₄H₁₀ClN. nih.govfda.gov It serves as a critical check for purity and empirical formula confirmation.

The most common method for determining C, H, and N content is combustion analysis. A small, precisely weighed sample of the compound is combusted in an excess of oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The mass of each element in the original sample is then calculated from the masses of these products. Chlorine content is typically determined by other methods, such as titration or ion chromatography after combustion.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. For this compound, this analysis would confirm the presence and correct ratio of carbon, hydrogen, chlorine, and nitrogen.

Table 3: Elemental Analysis Data for this compound Hydrochloride (C₄H₁₁Cl₂N)

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 33.36 | 33.41 | +0.05 |

| Hydrogen (H) | 7.70 | 7.65 | -0.05 |

| Chlorine (Cl) | 49.22 | 49.15 | -0.07 |

| Nitrogen (N) | 9.72 | 9.77 | +0.05 |

Note: The molecular formula for the hydrochloride salt is C₄H₁₀ClN·HCl or C₄H₁₁Cl₂N. fda.govscbt.com Experimental values are hypothetical examples illustrating typical results for a high-purity sample.

Q & A

Q. Analytical Workflow :

- NMR Spectroscopy : H NMR (DMSO-d6) reveals characteristic signals: δ 3.45–3.60 (m, CH2Cl), 2.80–2.95 (s, N–CH3), and 1.70–1.90 ppm (m, CH2CH2CH2) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 142.6) confirms molecular weight .

- Elemental Analysis : Matches calculated values for C, H, N, and Cl within ±0.3% .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Q. Data-Driven Analysis :

- Steric Hindrance : The N-methyl group reduces accessibility of the amine lone pair, slowing SN2 reactions compared to unsubstituted analogs (e.g., 3-chloropropan-1-amine) .

- Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at the β-carbon, favoring SN1 pathways in polar solvents (e.g., DMSO) .

Contradiction Resolution : Conflicting reports on reaction rates (e.g., with NaN3) may arise from solvent polarity or competing elimination pathways. Kinetic studies under standardized conditions are recommended .

Advanced: What strategies mitigate impurities during large-scale synthesis of this compound hydrochloride?

Q. Experimental Design :

- Byproduct Identification : Common impurities include dehydrohalogenation products (e.g., allylamine derivatives) and unreacted starting materials .

- Mitigation Steps :

Advanced: How does this compound hydrochloride interact with biological targets, and what are key considerations for pharmacological studies?

Q. Research Framework :

- Receptor Binding : The compound’s amphiphilic structure enables interactions with membrane-bound targets (e.g., GPCRs) .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) assess susceptibility to oxidative deamination .

- Toxicity Screening : Ames tests and hERG channel inhibition studies are critical due to structural similarity to known neuroactive amines .

Basic: What safety protocols are essential for handling this compound hydrochloride?

Q. Guidelines :

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C to prevent deliquescence .

Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational modeling guide the design of derivatives based on this compound?

Q. Methodology :

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict regioselectivity in substitution reactions .

- Docking Studies : Simulate interactions with target proteins (e.g., monoamine transporters) to prioritize synthetic targets .

- QSPR Models : Correlate logP and pKa with bioavailability to refine lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.